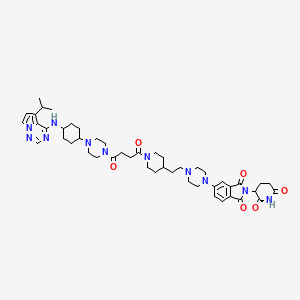

PROTAC IRAK3 degrade-1

Description

Properties

Molecular Formula |

C47H63N11O6 |

|---|---|

Molecular Weight |

878.1 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-5-[4-[2-[1-[4-oxo-4-[4-[4-[(5-propan-2-ylpyrrolo[2,1-f][1,2,4]triazin-4-yl)amino]cyclohexyl]piperazin-1-yl]butanoyl]piperidin-4-yl]ethyl]piperazin-1-yl]isoindole-1,3-dione |

InChI |

InChI=1S/C47H63N11O6/c1-31(2)36-16-20-57-43(36)44(48-30-49-57)50-33-3-5-34(6-4-33)53-25-27-56(28-26-53)42(61)12-11-41(60)55-18-14-32(15-19-55)13-17-52-21-23-54(24-22-52)35-7-8-37-38(29-35)47(64)58(46(37)63)39-9-10-40(59)51-45(39)62/h7-8,16,20,29-34,39H,3-6,9-15,17-19,21-28H2,1-2H3,(H,48,49,50)(H,51,59,62) |

InChI Key |

ZUODKONSNNHSAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C2C(=NC=NN2C=C1)NC3CCC(CC3)N4CCN(CC4)C(=O)CCC(=O)N5CCC(CC5)CCN6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8=O)C9CCC(=O)NC9=O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Mechanism of Action of PROTAC IRAK3 Degrader-1 (Compound 23)

Executive Summary

PROTAC IRAK3 Degrader-1 (scientifically identified as Compound 23 in primary literature) is a first-in-class, heterobifunctional small molecule designed to selectively degrade Interleukin-1 Receptor-Associated Kinase 3 (IRAK3, also known as IRAK-M). Unlike traditional small molecule inhibitors (SMIs) that target catalytic activity, this PROTAC (Proteolysis Targeting Chimera) eliminates the entire protein.

This distinction is critical because IRAK3 is a pseudokinase ; it lacks catalytic activity and functions primarily as a scaffold to negatively regulate Toll-like Receptor (TLR) signaling.[1][2] Therefore, degradation is the only pharmacological modality capable of fully ablating its biological function to reverse immune tolerance in cancer and chronic infection.

The Target: IRAK3 (IRAK-M) Pseudokinase

To understand the mechanism of the degrader, one must first understand the unique constraints of the target.

-

Biological Role: IRAK3 is a negative regulator of the Myddosome complex. It prevents the dissociation of IRAK1/4 from MyD88, effectively shutting down the inflammatory response (the "brakes" of the innate immune system).

-

The "Undruggable" Challenge: Because IRAK3 is a pseudokinase (it has no active catalytic site to inhibit), traditional ATP-competitive inhibitors bind to it but fail to disrupt its scaffolding role.

-

The Solution: PROTAC IRAK3 Degrader-1 recruits the E3 ubiquitin ligase machinery to physically destroy the IRAK3 protein, removing the scaffold entirely.

Molecular Architecture of IRAK3 Degrader-1

The molecule (CAS: 2712600-00-3) is a ternary system composed of three pharmacophores:

| Component | Chemical Identity | Function |

| Target Ligand (Warhead) | Aminopyrazole derivative | Selectively binds the pseudo-active site of IRAK3. Derived from an IRAK4 inhibitor byproduct.[3][4] |

| E3 Ligase Ligand | Pomalidomide/Lenalidomide analog | Binds to Cereblon (CRBN) , a substrate receptor of the CRL4 E3 ubiquitin ligase complex. |

| Linker | PEG/Alkyl chain | Connects the two ligands with optimal length to permit the formation of a stable Ternary Complex. |

Mechanism of Action (MoA)

The mechanism follows a catalytic cycle termed "Event-Driven Pharmacology." Unlike inhibitors (occupancy-driven), the PROTAC molecule is not consumed in the process and can recycle to degrade multiple copies of IRAK3.

Step-by-Step Mechanistic Cascade

-

Cellular Entry: The molecule permeates the cell membrane (typically tested in THP-1 monocytes).

-

Binary Binding: The warhead binds to the IRAK3 pseudokinase domain, while the glutarimide moiety binds to Cereblon (CRBN).

-

Ternary Complex Formation: The linker facilitates the proximity of IRAK3 to CRBN, forming the critical [IRAK3 : PROTAC : CRBN] ternary complex.

-

Ubiquitination: CRBN recruits the E2 ubiquitin-conjugating enzyme, which transfers ubiquitin (Ub) to surface lysine residues on IRAK3.

-

Poly-Ubiquitination: A poly-ubiquitin chain is assembled on IRAK3, marking it for destruction.

-

Proteasomal Degradation: The 26S Proteasome recognizes the poly-Ub chain and degrades IRAK3 into peptides.

-

Recycling: The PROTAC molecule is released intact and is free to engage another IRAK3 molecule.

Visualization: Signaling & Degradation Pathway

Caption: The catalytic cycle of IRAK3 degradation via the Ubiquitin-Proteasome System (UPS).

Experimental Validation Protocols

To validate this mechanism in a drug discovery setting, the following protocols must be established. These protocols are designed to be self-validating through the use of specific negative controls.

Protocol A: Degradation Potency Assay (Western Blot)

Objective: Determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Reagents:

-

Cell Line: THP-1 (Human Monocytes).

-

Compound: PROTAC IRAK3 Degrader-1 (dissolved in DMSO).

-

Control: DMSO vehicle.

-

Rescue Control: MG132 (Proteasome inhibitor) or MLN4924 (Neddylation inhibitor).

Workflow:

-

Seeding: Seed THP-1 cells at

cells/mL in 6-well plates. -

Treatment: Treat cells with a dose-response of Degrader-1 (e.g., 0.1 nM to 1000 nM) for 16–24 hours.

-

Validation Step: Pre-treat one arm with 10

M MG132 for 1 hour before adding PROTAC. If degradation is blocked, the mechanism is proteasome-dependent.

-

-

Lysis: Wash cells with PBS and lyse in RIPA buffer + Protease/Phosphatase inhibitors.

-

Normalization: Quantify total protein (BCA Assay) and load equal amounts (e.g., 20

g) onto SDS-PAGE. -

Detection: Immunoblot for IRAK3 (Target) and Vinculin/GAPDH (Loading Control).

-

Analysis: Densitometry to calculate DC50.

Protocol B: Target Selectivity & Ternary Complex Validation

Objective: Prove that degradation is specific to IRAK3 and requires CRBN.

Workflow:

-

Competition Assay: Co-treat cells with the PROTAC and a 100-fold excess of free Pomalidomide (CRBN ligand) or the free IRAK3 Warhead.

-

Result: Degradation should be rescued (inhibited) because the free ligands compete for the binding sites, preventing ternary complex formation.

-

-

Proteomics (TMT-MS): Perform quantitative mass spectrometry on the whole proteome.

-

Result: A "Volcano Plot" should show IRAK3 as the primary downregulated protein, with minimal impact on IRAK1, IRAK4, or other kinases.[5]

-

Visualization: Experimental Workflow

Caption: Step-by-step workflow for validating proteasome-dependent degradation.

Data Summary: Key Performance Indicators

The following data represents the benchmark performance of PROTAC IRAK3 Degrader-1 (Compound 23) as reported in the foundational literature.

| Metric | Value | Context |

| DC50 | 2 nM | Concentration required to degrade 50% of IRAK3 in THP-1 cells.[6][7] |

| Dmax | 98% | Maximal degradation observed at saturating concentrations (>100 nM).[6] |

| Selectivity | >100x | Selectivity over IRAK1 and IRAK4 (homologous kinases). |

| Hook Effect | >1 | Degradation efficiency decreases at very high concentrations due to the formation of binary complexes (saturation of independent binding sites). |

References

-

Degorce, S. L., et al. (2020).[8] Discovery of Proteolysis-Targeting Chimera Molecules that Selectively Degrade the IRAK3 Pseudokinase.[1][3][4][8][9] Journal of Medicinal Chemistry, 63(18), 10460–10473.[8]

-

[Link]

-

- MedChemExpress. (n.d.).

-

Lange, S. M., et al. (2021).

-

[Link]

-

-

Drug Hunter. (2020).[3][5] Compound 23: A Selective Degrader of IRAK3 Pseudokinase.[3][4][5][6][8]

-

[Link]

-

Sources

- 1. IL-1 receptor–associated kinase-3 acts as an immune checkpoint in myeloid cells to limit cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. drughunter.com [drughunter.com]

- 6. rndsystems.com [rndsystems.com]

- 7. IRAK3 PROTAC [openinnovation.astrazeneca.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. What are IRAK1 degraders and how do they work? [synapse.patsnap.com]

The Biological Role of IRAK3 in Innate Immunity: A Technical Guide

Executive Summary: The Molecular Brake

In the high-stakes environment of innate immunity, the Interleukin-1 Receptor-Associated Kinase 3 (IRAK3), also known as IRAK-M, functions as the critical "molecular brake." Unlike its active family members (IRAK1 and IRAK4) which amplify inflammation, IRAK3 is a pseudokinase that enforces negative regulation.[1]

For drug development professionals and immunologists, IRAK3 represents a paradox: it is essential for preventing septic shock (cytokine storm) yet detrimental in oncology, where it drives immune paralysis and resistance to checkpoint blockade. This guide dissects the structural anomalies, signaling mechanics, and validated experimental protocols for interrogating IRAK3 biology.

Part 1: Structural Biology & The Pseudokinase Anomaly

IRAK3 is distinct from the canonical kinases.[2][3] It possesses a conserved domain architecture but lacks catalytic activity due to the absence of a key aspartate residue in the catalytic loop, which prevents ATP hydrolysis.

Domain Architecture

-

Death Domain (DD): Located at the N-terminus; responsible for protein-protein interactions with MyD88 and other IRAK family members.

-

Pseudokinase Domain: Located centrally. While catalytically inert, it is structurally vital. It stabilizes the "closed" conformation of the protein.

-

Guanylate Cyclase Center: Emerging evidence suggests the pseudokinase domain contains a guanylate cyclase center capable of generating cGMP, a secondary messenger that may modulate downstream suppression independent of steric hindrance.

The "Head-to-Head" Dimerization

Recent crystallographic studies reveal that IRAK3 forms a unique "head-to-head" dimer.[2][4] This orientation is critical for its function as a scaffold inhibitor. Disruption of this interface is a potential therapeutic strategy to "release the brake."

Figure 1: Domain architecture of IRAK3 highlighting the critical Pseudokinase domain which acts as a scaffold rather than an enzyme.

Part 2: Mechanistic Action – The Myddosome "Trap"

The primary function of IRAK3 is to inhibit the MyD88-dependent TLR signaling pathway.[5]

The Canonical Pathway (Without IRAK3)

-

Ligand Binding: LPS binds TLR4.

-

Myddosome Formation: MyD88 recruits IRAK4 and IRAK1.

-

Activation: IRAK4 phosphorylates IRAK1.

-

Dissociation: Phosphorylated IRAK1/4 dissociate from MyD88 to interact with TRAF6.[6]

-

Result: NF-κB activation and cytokine production (TNF-α, IL-6).[7][8][9]

The IRAK3 Intervention (The "Trap")

IRAK3 is induced by initial NF-κB activation (negative feedback loop). It enters the Myddosome and prevents the dissociation of IRAK1/4.

-

Mechanism: Steric hindrance and stabilization of the complex.

-

Result: The signal is trapped at the receptor level. TRAF6 is not engaged. Inflammation resolves.

Figure 2: The TLR4 signaling cascade illustrating IRAK3's role in trapping the Myddosome complex to prevent downstream NF-κB activation.

Part 3: Experimental Framework & Validated Protocols

Studying IRAK3 requires specific models because it is often not expressed in resting cells at high levels. You must induce the system to measure it.

The "Endotoxin Tolerance" Model (Gold Standard)

To functionally validate IRAK3 activity, you cannot simply treat cells with LPS once. You must use a "Two-Hit" model.

Protocol: Inducing IRAK3-Mediated Tolerance

| Step | Action | Reagent/Condition | Critical Control/Note |

| 1. Priming | Seed THP-1 monocytes or BMDMs. Treat with low-dose LPS. | LPS (10-100 ng/mL) for 16-24 hours. | Critical: This step induces IRAK3 protein expression via NF-κB. |

| 2. Wash | Remove supernatant. Wash 2x with PBS. | Warm PBS. | Removes soluble cytokines and residual LPS. |

| 3. Challenge | Re-stimulate with high-dose LPS. | LPS (1 µg/mL) for 4-6 hours. | Include a "Naïve" control (cells not primed in Step 1). |

| 4. Readout | Harvest supernatant for ELISA (TNF-α) and lysate for Western Blot. | Anti-IRAK3, Anti-GAPDH. | Success Criteria: Primed cells show high IRAK3 and low TNF-α. Naïve cells show low IRAK3 and high TNF-α. |

Troubleshooting Western Blots for IRAK3

IRAK3 detection is notoriously difficult due to antibody non-specificity.

-

Molecular Weight: ~68 kDa.

-

Positive Control: Lysate from THP-1 cells treated with LPS for 24h (Do not use resting THP-1 as a positive control).

-

Validation: Use an IRAK3-knockout cell line (CRISPR/Cas9) to validate antibody bands. Many commercial antibodies show non-specific bands at 70kDa.

Co-Immunoprecipitation (Co-IP) of the Myddosome

To prove IRAK3 is functional, you must show it physically interacts with the Myddosome.

-

Lysis Buffer: Must be mild (0.5% NP-40) to keep the signaling complex intact. Harsh buffers (RIPA) will disrupt the MyD88-IRAK interaction.

-

Bait: IP with anti-MyD88.

-

Blot: Probe for IRAK3.

-

Result: In Tolerized cells (Primed), you will see strong IRAK3 co-eluting with MyD88. In Naïve cells, you will see IRAK1/4 but minimal IRAK3.

Part 4: Therapeutic Implications & Drug Discovery

IRAK3 is a "Double-Edged Sword."[10] The therapeutic goal depends entirely on the disease context.

Sepsis: The Need for Inhibition (or Degradation)

In late-stage sepsis (Immunoparalysis), IRAK3 levels are pathologically high, preventing the immune system from clearing secondary infections.

-

Strategy: Inhibit IRAK3 to restore immune vigilance.

Cancer: The Checkpoint Resistance Mechanism

Tumors (especially AML and solid tumors) hijack IRAK3 to create an immunosuppressive microenvironment ("Cold Tumor"). High IRAK3 expression correlates with poor response to Anti-PD1/PDL1 therapy.[10][11]

-

Strategy: PROTACs (Proteolysis Targeting Chimeras).

-

Why PROTACs? Since IRAK3 is a pseudokinase, traditional ATP-competitive inhibitors are ineffective.[12] PROTACs recruit an E3 ligase (like Cereblon) to ubiquitinate IRAK3, leading to its proteasomal degradation.

-

Figure 3: Mechanism of action for IRAK3-targeting PROTACs, bypassing the lack of enzymatic activity by inducing protein degradation.

References

-

Kobayashi, K., et al. (2002). IRAK-M is a negative regulator of Toll-like receptor signaling.[1][5][13][14] Cell, 110(2), 191-202. Link

-

Kuehn, H. S., et al. (2021). Dimeric Structure of the Pseudokinase IRAK3 Suggests an Allosteric Mechanism for Negative Regulation.[3][12] Structure, 29(3), 238-251.[12] Link

-

Ngo, V. N., et al. (2011). Oncogenically active MYD88 mutations in human lymphoma. Nature, 470(7332), 115-119. Link

-

Singer, J. W., et al. (2018). IRAK3 as a potential therapeutic target in cancer and inflammation.[5][10][11][12] Oncotarget, 9(34), 23756. Link

-

Degorce, S. L., et al. (2020).[7] Discovery of Proteolysis-Targeting Chimera Molecules That Selectively Degrade the IRAK3 Pseudokinase.[12] Journal of Medicinal Chemistry, 63(18), 10460-10473.[12] Link

Sources

- 1. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. IRAK3 is a novel innate immuno-oncology target [oncologydiscovery.com]

- 6. Thoroughly Remold the Localization and Signaling Pathway of TLR22 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of interleukin-1 receptor associated kinase-3 (IRAK3) function in modulating expression of inflammatory markers in cell culture models: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of interleukin-1 receptor associated kinase-3 (IRAK3) function in modulating expression of inflammatory markers in cell culture models: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A systematic review and meta-analyses of interleukin-1 receptor associated kinase 3 (IRAK3) action on inflammation in in vivo models for the study of sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Mutations in the Vicinity of the IRAK3 Guanylate Cyclase Center Impact Its Subcellular Localization and Ability to Modulate Inflammatory Signaling in Immortalized Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. IL-1 receptor–associated kinase-3 acts as an immune checkpoint in myeloid cells to limit cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Up-regulation of IRAK-M is essential for endotoxin tolerance induced by a low dose of lipopolysaccharide in Kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

Technical Deep Dive: PROTAC IRAK3 Degrader-1 (Compound 23)

Targeting the Pseudokinase Scaffold for Cancer Immunotherapy

Executive Summary

This technical guide provides a comprehensive analysis of IRAK3 Degrader-1 (chemically identified as Compound 23 , CAS: 2712600-00-3), the first-in-class Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade Interleukin-1 Receptor-Associated Kinase 3 (IRAK3/IRAK-M). Unlike canonical kinases, IRAK3 is a pseudokinase that functions primarily as a scaffolding protein and a negative regulator of Toll-like Receptor (TLR) signaling. In the context of oncology, IRAK3 overexpression in myeloid cells (TAMs, MDSCs) drives immune evasion. This guide details the molecular design, mechanism of action, and validated experimental protocols for utilizing IRAK3 Degrader-1 to restore anti-tumor immunity.

Part 1: Target Rationale & Molecular Design

The Pseudokinase Paradox

IRAK3 lacks catalytic activity due to the absence of a key aspartate residue in its catalytic loop. Consequently, traditional small-molecule inhibitors (SMIs) that target ATP binding pockets are ineffective because they fail to disrupt IRAK3's primary function: scaffolding . IRAK3 stabilizes the Myddosome complex in a non-signaling conformation, preventing the dissociation of IRAK1/4 and subsequent NF-κB activation.

Why Degradation? PROTAC-mediated degradation removes the entire protein. By physically eliminating the IRAK3 scaffold, Degrader-1 prevents the formation of the inhibitory "Myddosome-L" complex, thereby restoring the pro-inflammatory signaling cascade required for T-cell recruitment and tumor killing.

Anatomy of IRAK3 Degrader-1 (Compound 23)

The molecule is a heterobifunctional compound composed of three distinct domains:

| Domain | Component | Function |

| Warhead | Aminopyrazole/Triazine derivative | Binds to the pseudo-active ATP pocket of IRAK3 with high affinity (IC50 = 5 nM). |

| Linker | Optimized PEG-alkyl chain | Spans the gap between the target and ligase, facilitating stable ternary complex formation. |

| E3 Ligand | Pomalidomide derivative | Recruits Cereblon (CRBN), a component of the E3 ubiquitin ligase complex.[1] |

Mechanism of Action (MoA)

The following Graphviz diagram illustrates the degradation cascade initiated by Degrader-1.

Figure 1: Mechanism of Action. The PROTAC recruits CRBN to IRAK3, triggering polyubiquitination and proteasomal degradation. The PROTAC molecule is recycled, allowing substoichiometric drug loads to degrade multiple target copies.

Part 2: Biological Validation Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating. They include necessary controls to distinguish between genuine degradation and off-target effects or transcriptional downregulation.

Protocol A: DC50 Determination (Western Blot)

Objective: Determine the concentration required to degrade 50% of endogenous IRAK3 (DC50).

Materials:

-

Cell Line: THP-1 (Human monocytic leukemia cells).

-

Reagents: IRAK3 Degrader-1 (dissolved in DMSO), RIPA Lysis Buffer, Protease/Phosphatase Inhibitor Cocktail.

-

Antibodies: Anti-IRAK3 (Rabbit mAb), Anti-GAPDH (Loading Control).

Step-by-Step Methodology:

-

Seeding: Seed THP-1 cells at

cells/mL in 6-well plates. -

Treatment: Treat cells with Degrader-1 in a 10-point dose-response curve (range: 0.1 nM to 1 µM) for 16 hours .

-

Control: DMSO vehicle (0.1% final concentration).

-

-

Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer (+ inhibitors) on ice for 30 mins.

-

Clarification: Centrifuge at 14,000 x g for 15 mins at 4°C. Collect supernatant.

-

Immunoblotting: Resolve 20 µg protein/lane on 4-12% Bis-Tris gels. Transfer to PVDF.

-

Quantification: Normalize IRAK3 band intensity to GAPDH. Plot % degradation vs. log[concentration] to derive DC50.

Expected Results:

-

DC50: ~2–5 nM.

-

Dmax: >95% degradation at 100 nM.

-

Hook Effect: Reduced degradation may be observed at concentrations >1 µM due to the formation of binary complexes (saturation of E3 or Target).

Protocol B: Mechanism Verification (Competition Assay)

Objective: Prove that degradation is CRBN- and Proteasome-dependent (The "Trustworthiness" Pillar).

Experimental Design:

| Condition | Pre-treatment (1h) | Treatment (16h) | Expected Outcome |

| 1 (Vehicle) | DMSO | DMSO | Baseline IRAK3 levels |

| 2 (Active) | DMSO | Degrader-1 (100 nM) | >90% Degradation |

| 3 (Proteasome Block) | MG132 (10 µM) | Degrader-1 (100 nM) | No Degradation (Rescue) |

| 4 (Ligase Block) | Pomalidomide (10 µM) | Degrader-1 (100 nM) | No Degradation (Competition) |

| 5 (Neddylation Block) | MLN4924 (1 µM) | Degrader-1 (100 nM) | No Degradation (Cullin blockade) |

Causality Explanation:

-

MG132: Blocks the 26S proteasome. If degradation persists, the mechanism is non-proteasomal (e.g., lysosomal), invalidating the PROTAC hypothesis.

-

Pomalidomide: Competes for the CRBN binding pocket. Rescue of IRAK3 levels confirms the degrader requires CRBN engagement.

Protocol C: Functional Phenotypic Assay (Cytokine Release)

Objective: Assess if IRAK3 degradation restores pro-inflammatory signaling in tolerant monocytes.

Workflow Diagram:

Figure 2: Functional assay workflow. This protocol mimics the "endotoxin tolerance" seen in tumor-associated macrophages. IRAK3 degradation should reverse this tolerance.

Interpretation:

-

Tolerant Control: Low cytokine release upon re-challenge.

-

Degrader-1 Treated: Significant increase in TNF-alpha/IL-6 secretion (restoration of sensitivity).

Part 3: Data Summary & Therapeutic Implications

Quantitative Profile of IRAK3 Degrader-1

| Parameter | Value | Notes |

| Target | IRAK3 (IRAK-M) | Pseudokinase domain binder |

| DC50 (THP-1) | 2 – 5 nM | Potency metric |

| Dmax | 98% | Efficacy metric |

| Selectivity | >100x vs. IRAK1/4 | Crucial for avoiding toxicity |

| Solubility | ~87 mg/mL (DMSO) | Poor aqueous solubility (requires formulation) |

| Molecular Weight | 878.07 Da | Typical for PROTACs (violates Lipinski's Rule of 5) |

Clinical Relevance

IRAK3 acts as a "brake" on the immune system in the tumor microenvironment (TME). High IRAK3 expression correlates with poor prognosis in:

-

Acute Myeloid Leukemia (AML): Associated with blast survival.

-

Solid Tumors (Lung, Melanoma): Correlates with resistance to Immune Checkpoint Blockade (ICB) like anti-PD-1.

Therapeutic Hypothesis: Combining IRAK3 Degrader-1 with anti-PD-1 therapy could convert "cold" tumors (immune-suppressed) into "hot" tumors by removing the myeloid checkpoint, thereby facilitating T-cell infiltration and activation.

References

-

Degorce, S. L., et al. (2020).[2] "Discovery of Proteolysis-Targeting Chimera Molecules that Selectively Degrade the IRAK3 Pseudokinase." Journal of Medicinal Chemistry, 63(18), 10460–10473.[2] [Link][3]

-

Sun, Y., et al. (2022).[4] "Targeting IRAK3 with PROTACs: A New Frontier in Cancer Immunotherapy." Frontiers in Pharmacology, 13. [Link]

-

Kiernan, R., et al. (2023).[5] "IL-1 receptor–associated kinase-3 acts as an immune checkpoint in myeloid cells to limit cancer immunotherapy." Journal of Clinical Investigation, 133(10). [Link]

Sources

- 1. IRAK3 PROTAC 23 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. IRAK3 PROTAC [openinnovation.astrazeneca.com]

- 4. Frontiers | Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice [frontiersin.org]

- 5. IL-1 receptor–associated kinase-3 acts as an immune checkpoint in myeloid cells to limit cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Unraveling the Structural Basis for PROTAC IRAK3 Degrader-1 Selectivity

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven pharmacology that harnesses the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1] A key challenge in this modality is achieving exquisite selectivity for the protein of interest (POI), especially within highly homologous protein families. This guide delves into the structural and molecular underpinnings that confer selectivity for a hypothetical, yet representative, IRAK3 degrader, herein named IRAK3-Degrader-1 . Interleukin-1 receptor-associated kinase 3 (IRAK3), a pseudokinase and negative regulator of innate immune signaling, is an emerging therapeutic target in oncology and inflammatory diseases.[2][3][4] This document provides a technical exploration of the critical protein-protein interactions within the IRAK3/IRAK3-Degrader-1/E3 ligase ternary complex, the biophysical validation of these interactions, and the cellular assays required to confirm selective degradation.

Chapter 1: IRAK3 - A Pseudokinase Target in Immuno-Oncology

Interleukin-1 receptor-associated kinase 3 (IRAK3, or IRAK-M) is a member of the IRAK family, which plays a pivotal role in Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling.[5] Unlike its family members IRAK1 and IRAK4, IRAK3 is a pseudokinase, lacking catalytic activity.[6] Its primary function is to act as a negative regulator, suppressing pro-inflammatory signaling pathways.[3] In the context of cancer, overexpression of IRAK3 in myeloid cells within the tumor microenvironment is associated with immune suppression, contributing to tumor immune evasion and resistance to immunotherapy.[2][7]

The therapeutic rationale for targeting IRAK3 is to reverse this immunosuppressive state, thereby enhancing anti-tumor immune responses.[5] While small-molecule inhibitors could be developed, a degradation approach via PROTACs offers distinct advantages. Complete removal of the IRAK3 protein eliminates both its scaffolding functions and any potential non-enzymatic roles, which may not be addressed by a traditional inhibitor.

Chapter 2: The PROTAC Modality: A Primer on Induced Proximity

PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[8][9] The mechanism of action involves the PROTAC acting as a molecular bridge, inducing the formation of a ternary complex between the target protein and an E3 ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[10][11] This proximity leads to the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1]

The formation of a stable and productive ternary complex is the cornerstone of PROTAC efficacy and, critically, its selectivity.[12][13] Selectivity is not solely dictated by the binary binding affinity of the warhead for its target; rather, it emerges from the sum of interactions within the entire ternary assembly, including crucial protein-protein interactions between the target and the E3 ligase.[12]

Chapter 3: Design and Genesis of IRAK3-Degrader-1

The development of a selective IRAK3 degrader hinges on the strategic selection of its constituent parts. For this guide, we will model our hypothetical IRAK3-Degrader-1 on the published selective degrader known as "compound 23" or "IRAK3 Degrader 23".[14][15][16]

-

IRAK3 Warhead Selection: The discovery of the warhead for this class of degraders was serendipitous, arising from a screening effort for IRAK4 inhibitors.[14][16] A byproduct was identified that demonstrated selective binding to the IRAK3 pseudokinase domain. This highlights a key principle in PROTAC development: ligands with weak or even no inhibitory activity can be highly effective as warheads if they provide a stable anchor for ternary complex formation.[12]

-

E3 Ligase Recruitment: IRAK3-Degrader-1 utilizes a ligand based on the immunomodulatory imide drugs (IMiDs), such as pomalidomide, to recruit the Cereblon (CRBN) E3 ligase.[17][18] CRBN is a frequently used E3 ligase in PROTAC design due to the availability of well-characterized, potent small-molecule ligands.[19]

-

Linker Optimization: The linker is not merely a passive connector. Its length, rigidity, and attachment points are critical for establishing the correct geometry and orientation of IRAK3 and CRBN in the ternary complex. The final linker for this degrader class was optimized through systematic structure-activity relationship (SAR) studies to maximize degradation potency (DC50) and efficacy (Dmax).[20]

Chapter 4: The Structural Basis of Selectivity

While a crystal structure of the full IRAK3-PROTAC-CRBN ternary complex is not yet publicly available, we can infer the structural basis of selectivity from existing data on the individual components and computational modeling.[6][20]

The crystal structure of the IRAK3 pseudokinase domain reveals a conformation that mimics the active state of canonical kinases, with an intact salt bridge and a regulatory spine.[6][21] However, subtle but critical differences in the active site and surrounding surface topology compared to IRAK1, IRAK2, and IRAK4 are the foundation of selectivity.

Key Determinants of Selectivity:

-

Warhead Specificity: The IRAK3 binder makes specific hydrogen bonds and hydrophobic interactions with residues unique to the IRAK3 ATP-binding pocket. While it may have some affinity for other IRAKs, these interactions are suboptimal.

-

Ternary Complex Cooperativity: The most critical factor for selectivity is the formation of a highly cooperative ternary complex. This means that the binding of the degrader to IRAK3 and CRBN simultaneously is stronger than the individual binary binding events. This positive cooperativity arises from favorable protein-protein interactions (PPIs) between the surfaces of IRAK3 and CRBN, which are perfectly juxtaposed by the degrader.[12]

-

Exclusionary Interactions (Negative Cooperativity): Conversely, when IRAK3-Degrader-1 binds to an off-target kinase (e.g., IRAK4), the resulting ternary complex with CRBN is unstable. This can be due to steric clashes or electrostatic repulsion between the surfaces of the off-target kinase and CRBN, leading to negative cooperativity and preventing productive ubiquitination.

Caption: Logical workflow comparing selective vs. non-selective ternary complex formation.

Chapter 5: Biophysical and Cellular Validation of Selectivity

A rigorous, multi-tiered experimental cascade is essential to validate the structural basis of selectivity.

Data Presentation: Summary of Key Validation Parameters

| Parameter | IRAK3 (On-Target) | IRAK4 (Off-Target) | Rationale |

| Binary Binding (Kd) | Moderate (e.g., 50-200 nM) | Weak to Moderate | Strong binary binding is not required for potent degradation. |

| Ternary Complex Cooperativity (α) | > 5 (High) | < 1 (Negative) | High cooperativity indicates favorable PPIs and is a key driver of selectivity. |

| Cellular Degradation (DC50) | 2 nM | > 10,000 nM | Demonstrates potent and selective degradation in a cellular context. |

| Maximal Degradation (Dmax) | > 98% | < 10% | Shows near-complete removal of the target protein. |

Experimental Protocols

Protocol 5.1: Ternary Complex Formation by TR-FRET Assay

-

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to measure the proximity of IRAK3 and CRBN induced by the degrader. A fluorescent donor (e.g., on an anti-tag antibody for IRAK3) and acceptor (e.g., on an anti-tag antibody for CRBN) will generate a signal only when brought together in the complex.

-

Methodology:

-

Recombinantly express and purify tagged versions of IRAK3 (e.g., His-tag) and the CRBN-DDB1 complex (e.g., GST-tag).

-

In a 384-well plate, add a fixed concentration of IRAK3 and CRBN-DDB1.

-

Add a serial dilution of IRAK3-Degrader-1.

-

Add TR-FRET antibody pairs (e.g., anti-His-Tb donor and anti-GST-d2 acceptor).

-

Incubate for 2-4 hours at room temperature, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths.

-

Calculate the TR-FRET ratio and plot against degrader concentration to determine complex formation potency.

-

Protocol 5.2: Cellular Degradation Profiling by Western Blot

-

Principle: Western blotting provides a semi-quantitative readout of target protein levels in cells following treatment with the degrader.

-

Methodology:

-

Culture relevant cells (e.g., THP-1 human monocytic cells, which endogenously express IRAK3) in 6-well plates.[14]

-

Treat cells with a serial dilution of IRAK3-Degrader-1 for a fixed time (e.g., 16 hours).[14][16] Include a vehicle control (e.g., DMSO).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% milk or BSA in TBST) for 1 hour.

-

Incubate with primary antibodies overnight at 4°C (anti-IRAK3, anti-IRAK4, and a loading control like anti-GAPDH or anti-β-actin).

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band density and normalize to the loading control to determine DC50 and Dmax.

-

Protocol 5.3: Global Proteomics for Off-Target Analysis

-

Principle: Mass spectrometry-based quantitative proteomics provides an unbiased, global view of protein level changes across the entire proteome, definitively identifying any off-target degradation events.[22][23]

-

Methodology:

-

Culture cells (e.g., THP-1) and treat with IRAK3-Degrader-1 at a potent concentration (e.g., 10x DC50) and a vehicle control for 24 hours.

-

Harvest and lyse cells.

-

Digest proteins into peptides using trypsin.

-

Label peptides with isobaric tags (e.g., Tandem Mass Tags, TMT) to enable multiplexing of samples.[22]

-

Combine the labeled samples and perform high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Analyze the data to identify and quantify thousands of proteins.[24]

-

Generate volcano plots to visualize proteins that are significantly downregulated. The only protein expected to be significantly depleted should be IRAK3.

-

Caption: A self-validating workflow for confirming degrader selectivity.

Chapter 6: Conclusion and Future Directions

The selectivity of IRAK3-Degrader-1 is not a simple function of its warhead's binding affinity. It is an emergent property of the entire ternary complex, driven by productive and cooperative protein-protein interactions between IRAK3 and the recruited E3 ligase, CRBN. The absence of these favorable interactions with other IRAK family members results in unstable, non-productive complexes and a lack of degradation.

This "structural cooperativity" is a powerful principle that can be exploited to design highly selective degraders, even when starting with promiscuous or weak binding ligands. Future work in this field will undoubtedly involve solving the high-resolution crystal structures of these ternary complexes to visualize the precise atomic contacts that govern selectivity. This structural insight will, in turn, fuel the rational design of the next generation of PROTACs, enabling the degradation of previously "undruggable" targets with unparalleled precision.

References

-

IL-1 receptor–associated kinase-3 acts as an immune checkpoint in myeloid cells to limit cancer immunotherapy. (2023). Journal of Clinical Investigation. [Link]

-

Discovery of PROTAC molecules that selectively degrade the IRAK3 pseudokinase. (2020). ResearchGate. [Link]

-

Degorce, S. L., et al. (2020). Discovery of Proteolysis-Targeting Chimera Molecules that Selectively Degrade the IRAK3 Pseudokinase. Journal of Medicinal Chemistry, 63(18), 10460-10473. [Link]

-

Investigation of immune regulatory mechanisms in myeloid cells : The role of IRAK3 in cancer immune responses. (2021). Diva-portal.org. [Link]

-

IRAK3 PROTAC 23. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

IL-1 receptor-associated kinase 3 (IRAK3) in lung adenocarcinoma predicts prognosis and immunotherapy resistance: involvement of multiple inflammation-related pathways. (2023). Signal Transduction and Targeted Therapy. [Link]

-

Ferries, S., et al. (2020). Dimeric Structure of the Pseudokinase IRAK3 Suggests an Allosteric Mechanism for Negative Regulation. Structure, 28(11), 1246-1257.e5. [Link]

-

Bondeson, D. P., et al. (2018). Lessons in PROTAC design from selective degradation with a promiscuous warhead. Cell Chemical Biology, 25(1), 78-87. [Link]

-

Discovery of Highly Potent and Selective IRAK1 Degraders to Probe Scaffolding Functions of IRAK1 in ABC DLBCL. (2022). ResearchGate. [Link]

-

What are IRAK3 inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

-

The PROTACs mechanism of action. ResearchGate. [Link]

-

Structure of the IRAK3 Pseudokinase Domain. ResearchGate. [Link]

-

Computational modeling of heterobifunctional degraders of catalytically inactive interleukin receptor associated kinase 3 (IRAK3). (2024). American Chemical Society. [Link]

-

Target Identification and Selectivity Analysis of Targeted Protein Degraders. ChomiX. [Link]

-

Discovery of Proteolysis-Targeting Chimera Molecules that Selectively Degrade the IRAK3 Pseudokinase. (2020). PubMed. [Link]

-

Ottis, P., et al. (2019). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. Drug Discovery Today: Technologies, 31, 53-59. [Link]

-

Advanced PROTAC and Quantitative Proteomics Strategy Reveals Bax Inhibitor-1 as a Critical Target of Icaritin in Burkitt Lymphoma. (2024). PubMed. [Link]

-

Zhao, B., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Drug Discovery. [Link]

-

Proteolysis targeting chimera. Wikipedia. [Link]

-

What are PROTACs? Mechanisms, advantages, and challenges. (2024). Drug Discovery News. [Link]

-

Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. (2024). University of Wisconsin-Madison. [Link]

-

Protein Degradation Assays - PROTAC Screening. Reaction Biology. [Link]

-

IL-1 receptor–associated kinase-3 acts as an immune checkpoint in myeloid cells to limit cancer immunotherapy. (2023). JCI Insight. [Link]

-

E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (2021). Frontiers in Chemistry. [Link]

-

Assays for Targeted Protein Degradation. Bio-Techne. [Link]

-

Targeted Protein Degradation | MOA Animation. (2020). YouTube. [Link]

-

Protein Degrader/PROTAC assays. Proteome Sciences. [Link]

-

A beginner's guide to PROTACs and targeted protein degradation. (2021). The Biochemist. [Link]

-

PROTACs improve selectivity for targeted proteins. (2024). ResearchGate. [Link]

-

Discovery of Proteolysis-Targeting Chimera Molecules that Selectively Degrade the IRAK3 Pseudokinase. (2020). Journal of Medicinal Chemistry. [Link]

-

PROTAC Drug Off-Target Protein Assessment Service. Mtoz Biolabs. [Link]

-

A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. (2022). ResearchGate. [Link]

-

Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity. (2021). Journal of Medicinal Chemistry. [Link]

-

E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (2021). Journal of Medicinal Chemistry. [Link]

-

Chemical Inactivation-E3 Ubiquitin Ligase Cereblon By Homo-PROTACs. (2023). JoVE. [Link]

Sources

- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 2. IL-1 receptor–associated kinase-3 acts as an immune checkpoint in myeloid cells to limit cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of immune regulatory mechanisms in myeloid cells : The role of IRAK3 in cancer immune responses [diva-portal.org]

- 4. IL-1 receptor-associated kinase 3 (IRAK3) in lung adenocarcinoma predicts prognosis and immunotherapy resistance: involvement of multiple inflammation-related pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are IRAK3 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Dimeric Structure of the Pseudokinase IRAK3 Suggests an Allosteric Mechanism for Negative Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JCI - IL-1 receptor–associated kinase-3 acts as an immune checkpoint in myeloid cells to limit cancer immunotherapy [jci.org]

- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 9. portlandpress.com [portlandpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Discovery of Proteolysis-Targeting Chimera Molecules that Selectively Degrade the IRAK3 Pseudokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. IRAK3 PROTAC 23 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 18. asset.library.wisc.edu [asset.library.wisc.edu]

- 19. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 20. Computational modeling of heterobifunctional degraders of catalytically inactive interleukin receptor associated kinase 3 (IRAK3) - American Chemical Society [acs.digitellinc.com]

- 21. researchgate.net [researchgate.net]

- 22. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]

- 23. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]

- 24. Protein Degrader [proteomics.com]

Methodological & Application

A Guide to Assessing IRAK3 Degradation via Western Blot

Application Note & Protocol

Introduction: The Significance of IRAK3 Regulation

Interleukin-1 Receptor-Associated Kinase 3 (IRAK3), also known as IRAK-M, is a critical negative regulator within the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1][2] Primarily expressed in monocytes and macrophages, IRAK3 functions as a "brake" on the innate immune response, preventing excessive inflammation.[1] Upon stimulation of these pathways, for instance by bacterial lipopolysaccharide (LPS), IRAK3 can interfere with the assembly of downstream signaling complexes, thereby limiting the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.[1][3]

The cellular levels of IRAK3 are tightly controlled, and its degradation is a key mechanism for modulating the inflammatory response. Dysregulation of IRAK3 levels has been implicated in various diseases, including sepsis, asthma, and cancer.[1][2] Therefore, accurately monitoring the degradation of IRAK3 is crucial for researchers in immunology, oncology, and drug development to understand disease pathogenesis and evaluate the efficacy of novel therapeutics. This guide provides a detailed, field-proven protocol for assessing IRAK3 degradation using Western blotting, a cornerstone technique in protein analysis.

Scientific Principle

This protocol is designed to quantify the change in IRAK3 protein levels over time following a cellular stimulus. The core of the method involves treating a relevant cell line (e.g., human monocytic THP-1 cells) with an agent known to induce IRAK3 degradation, such as LPS.[4][5] By collecting cell lysates at various time points post-stimulation and analyzing them by Western blot, a researcher can visualize and quantify the disappearance of the IRAK3 protein.

To ensure the scientific rigor of the findings, this protocol incorporates self-validating control experiments. The use of a proteasome inhibitor (e.g., MG132) can confirm that the observed degradation is mediated by the ubiquitin-proteasome system.[6] Additionally, a protein synthesis inhibitor (e.g., Cycloheximide) can be used in a "CHX chase" assay to isolate the degradation process from new protein synthesis, allowing for a more precise measurement of the protein's half-life.

Signaling and Experimental Workflow Visualizations

To provide a clear conceptual framework, the following diagrams illustrate the relevant signaling pathway and the overall experimental workflow.

IRAK3's Role in TLR4 Signaling

Caption: Simplified TLR4 signaling pathway showing IRAK3's inhibitory role.

Western Blot Workflow for IRAK3 Degradation

Caption: Step-by-step workflow for the IRAK3 degradation Western blot experiment.

Detailed Protocol

Part 1: Cell Culture and Treatment

This protocol is optimized for human monocytic cell lines like THP-1, which endogenously express IRAK3.[7]

-

Cell Seeding: Seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. For differentiation into a macrophage-like state, which enhances TLR responsiveness, treat cells with 50-100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours. After PMA treatment, replace the media with fresh, PMA-free media and allow cells to rest for 24 hours before stimulation.

-

Experimental Treatments (Time Course):

-

LPS Stimulation: Prepare a stock solution of LPS (e.g., from E. coli O111:B4). Stimulate cells with a final concentration of 100 ng/mL to 1 µg/mL of LPS.[4] Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to observe the degradation profile. The "0 hour" time point serves as the untreated control.

-

Proteasome Inhibition Control: To verify that IRAK3 degradation is proteasome-dependent, pre-treat a set of cells with a proteasome inhibitor like MG132 (10-20 µM) for 1-2 hours before adding LPS.[6] Harvest these cells at a late time point (e.g., 8 or 12 hours) where degradation is typically observed. A successful control will show a rescue of IRAK3 protein levels compared to the LPS-only treated sample.

-

Protein Synthesis Inhibition (CHX Chase Assay): To measure the half-life of IRAK3 independent of new synthesis, treat cells with Cycloheximide (CHX) at a concentration of 10-20 µg/mL. This should be done concurrently with LPS stimulation. Harvest cells at shorter time intervals (e.g., 0, 1, 2, 4, 6 hours) for this assay.

-

Part 2: Sample Preparation

-

Cell Lysis:

-

After treatment, aspirate the media and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells directly in the plate by adding ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Rationale: RIPA buffer is stringent and effective at solubilizing most cellular proteins. The inhibitors are crucial to prevent artefactual degradation or modification of proteins after cell lysis.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

-

Rationale: Accurate protein quantification is essential for equal loading of protein onto the gel, which is a prerequisite for reliable downstream quantification of protein levels.

-

Part 3: SDS-PAGE and Western Blotting

-

Sample Preparation for Loading:

-

Based on the protein quantification, dilute each sample with lysis buffer and 4x Laemmli sample buffer to a final concentration of 1x. Aim to load 20-40 µg of total protein per lane.

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

-

Gel Electrophoresis:

-

Load the prepared samples into the wells of a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration and estimate protein size.

-

Run the gel at 100-120V until the dye front reaches the bottom of the gel. IRAK3 has a predicted molecular weight of approximately 65-68 kDa.[7]

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer system (e.g., at 100V for 60-90 minutes) is generally reliable.

-

Rationale: PVDF membranes are robust and have a high binding capacity, making them suitable for most applications.

-

-

Antibody Incubation and Detection:

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Rationale: Blocking prevents non-specific binding of the antibodies to the membrane, reducing background noise.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibodies diluted in the blocking buffer.

-

Anti-IRAK3 Antibody: Use a validated antibody at the manufacturer's recommended dilution (e.g., 1:1000).[8][9]

-

Anti-Loading Control Antibody: Simultaneously probe with an antibody against a stable housekeeping protein (e.g., β-actin, GAPDH, or β-tubulin) at a 1:1000 to 1:5000 dilution.[10] Rationale: The loading control is essential to normalize the IRAK3 signal, correcting for any variations in protein loading between lanes.[10]

-

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-sheep IgG, depending on the primary antibody host) diluted in blocking buffer (e.g., 1:5000) for 1 hour at room temperature.[7]

-

Final Washes: Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure times to ensure the signal is within the linear range and not saturated, especially for the loading control.

-

Data Analysis and Interpretation

-

Densitometry: Use imaging software (e.g., ImageJ) to quantify the band intensity for IRAK3 and the loading control in each lane.

-

Normalization: For each time point, normalize the IRAK3 band intensity to the intensity of its corresponding loading control band (Normalized IRAK3 = IRAK3 intensity / Loading Control intensity).

-

Data Plotting: Plot the normalized IRAK3 levels against time. A downward trend will indicate protein degradation.

-

Interpretation of Controls:

-

In the MG132-treated sample, the normalized IRAK3 level should be significantly higher than in the corresponding LPS-only sample, confirming proteasome-mediated degradation.

-

The CHX chase experiment will show a decline in IRAK3 levels over time, and this data can be used to calculate the protein's half-life.

-

Quantitative Data Summary

| Reagent/Parameter | Recommended Concentration/Setting | Rationale/Notes |

| Cell Seeding Density (THP-1) | 0.5 x 10^6 cells/mL | Ensures cells are in a healthy, logarithmic growth phase. |

| PMA (for differentiation) | 50-100 ng/mL | Induces monocytic cells to differentiate into a more adherent, macrophage-like phenotype. |

| LPS (Stimulant) | 100 ng/mL - 1 µg/mL | A standard concentration range to robustly activate the TLR4 pathway.[4] |

| MG132 (Proteasome Inhibitor) | 10-20 µM | Effectively blocks proteasomal activity to validate the degradation pathway. |

| Cycloheximide (CHX) | 10-20 µg/mL | Inhibits protein synthesis for half-life determination. |

| Protein Load per Lane | 20-40 µg | Sufficient protein for clear detection without overloading the gel. |

| Primary Antibody (IRAK3) | 1:1000 (or as recommended) | Titrate for optimal signal-to-noise ratio. See Refs[8][9]. |

| Primary Antibody (Loading Control) | 1:1000 - 1:5000 | High abundance may require higher dilutions to avoid signal saturation.[11] |

| Secondary Antibody (HRP) | 1:5000 (or as recommended) | Adjust based on primary antibody and ECL substrate sensitivity. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No IRAK3 Band | Low IRAK3 expression in the cell line. / Ineffective antibody. | Confirm IRAK3 expression via RT-qPCR. Use a positive control lysate (e.g., from a cell line known to express IRAK3).[8] Use a validated antibody. |

| Weak IRAK3 Signal | Insufficient protein loaded. / Suboptimal antibody dilution. / Inefficient transfer. | Increase protein load. Optimize primary antibody concentration. Check transfer efficiency with Ponceau S staining. |

| High Background | Insufficient blocking. / Antibody concentration too high. / Inadequate washing. | Increase blocking time or use a different blocking agent (e.g., BSA). Titrate primary/secondary antibodies. Increase number and duration of washes. |

| Inconsistent Loading Control | Inaccurate protein quantification. / Pipetting errors. / The chosen control is not stable under experimental conditions. | Re-quantify lysates. Use calibrated pipettes. Validate that the loading control protein's expression is unaffected by the LPS treatment.[12] |

| No Degradation Observed | Cells are not responsive to LPS. / Time points are too early. / Degradation is not the primary regulatory mechanism. | Check for downstream pathway activation (e.g., NF-κB phosphorylation). Extend the time course. Consider other regulatory mechanisms like phosphorylation. |

References

-

Ma'ayan Lab. IRAK3 Gene. Computational Systems Biology. [Link]

-

Liew, F. Y., et al. (2019). IRAK3 modulates downstream innate immune signalling through its guanylate cyclase activity. PubMed. [Link]

-

Flannery, S., et al. (2021). Mutations in the Vicinity of the IRAK3 Guanylate Cyclase Center Impact Its Subcellular Localization and Ability to Modulate Inflammatory Signaling in Immortalized Cell Lines. PMC. [Link]

-

Patsnap Synapse. (2024). What are IRAK3 inhibitors and how do they work?. Patsnap. [Link]

-

Rowley, A., et al. (2022). Targeting IRAK3 for Degradation to Enhance IL-12 Pro-inflammatory Cytokine Production. ACS Chemical Biology. [Link]

-

Fercoq, F., et al. (2020). Dimeric Structure of the Pseudokinase IRAK3 Suggests an Allosteric Mechanism for Negative Regulation. PMC. [Link]

-

Li, H., et al. (2025). Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice. PMC. [Link]

-

ACS Publications. (2022). Targeting IRAK3 for Degradation to Enhance IL-12 Pro-inflammatory Cytokine Production. ACS Chemical Biology. [Link]

-

Frontiers. (2025). Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice. Frontiers in Pharmacology. [Link]

-

Al-Sajee, D., et al. (2020). Analysis of interleukin-1 receptor associated kinase-3 (IRAK3) function in modulating expression of inflammatory markers in cell culture models. PLOS ONE. [Link]

-

van de Loo, F. A., et al. (2025). IRAK3 is upregulated in rheumatoid arthritis synovium and delays the onset of experimental arthritis. PMC. [Link]

-

NCBI. (2026). IRAK3 interleukin 1 receptor associated kinase 3 [human]. National Center for Biotechnology Information. [Link]

-

Pickering, A. M., et al. (2012). Inhibition of Proteasome Activity Induces Formation of Alternative Proteasome Complexes. PMC. [Link]

-

Dittmer, A., & Dittmer, J. (2013). Total Protein Analysis as a Reliable Loading Control for Quantitative Fluorescent Western Blotting. PMC. [Link]

-

ResearchGate. (2010). Recent protein synthesis contributes to proteasome overload in MM cells. ResearchGate. [Link]

-

Al-Sajee, D., et al. (2020). Analysis of interleukin-1 receptor associated kinase-3 (IRAK3) function in modulating expression of inflammatory markers in cell culture models. PMC. [Link]

-

OriGene Technologies Inc. Tissue and Cell Loading Control Proteins. OriGene. [Link]

-

MDPI. (2020). Upregulation of Protein Synthesis and Proteasome Degradation Confers Sensitivity to Proteasome Inhibitor Bortezomib in Myc-Atypical Teratoid/Rhabdoid Tumors. MDPI. [Link]

-

MDPI. (2021). Suppression of LPS-Induced Inflammation and Cell Migration by Azelastine through Inhibition of JNK/NF-κB Pathway in BV2 Microglial Cells. MDPI. [Link]

-

Bio-Rad. Western Blot Loading Controls. Bio-Rad. [Link]

-

PNAS. (2015). mTOR inhibition activates overall protein degradation by the ubiquitin proteasome system as well as by autophagy. Proceedings of the National Academy of Sciences. [Link]

-

ResearchGate. (2018). How to decide on the loading control during a western blotting or qPCR analyses of hematopoietic cells?. ResearchGate. [Link]

Sources

- 1. Gene - IRAK3 [maayanlab.cloud]

- 2. What are IRAK3 inhibitors and how do they work? [synapse.patsnap.com]

- 3. IRAK3 modulates downstream innate immune signalling through its guanylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting IRAK3 for Degradation to Enhance IL-12 Pro-inflammatory Cytokine Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of interleukin-1 receptor associated kinase-3 (IRAK3) function in modulating expression of inflammatory markers in cell culture models: A systematic review and meta-analysis | PLOS One [journals.plos.org]

- 6. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - ID [thermofisher.com]

- 7. rndsystems.com [rndsystems.com]

- 8. IRAK-M Antibody | Cell Signaling Technology [cellsignal.com]

- 9. resources.rndsystems.com [resources.rndsystems.com]

- 10. origene.com [origene.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. Total Protein Analysis as a Reliable Loading Control for Quantitative Fluorescent Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocols: Measuring Cytokine Profiles Following IRAK3 Degradation

Abstract & Introduction

Interleukin-1 Receptor-Associated Kinase 3 (IRAK3), also known as IRAK-M, is a pseudokinase that functions as a critical negative regulator of inflammatory responses.[1] Primarily expressed in monocytes and macrophages, IRAK3 acts as a brake on Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways.[2][3] Mechanistically, IRAK3 prevents the dissociation of active kinases like IRAK1 and IRAK4 from the MyD88 adaptor protein, thereby inhibiting the downstream activation of NF-κB and the subsequent production of pro-inflammatory cytokines such as TNF-α and IL-6.[4][5]

Given its role in suppressing inflammation, IRAK3 is implicated in various disease states, including cancer, sepsis, and asthma, where its expression can lead to an immune-tolerant or immunosuppressive microenvironment.[5][6] Consequently, inducing the degradation of IRAK3 has emerged as a promising therapeutic strategy to "release the brakes" on the innate immune system, enhance anti-tumor immunity, and restore appropriate inflammatory responses.[7][8]

This guide provides a comprehensive overview and detailed protocols for researchers aiming to study the functional consequences of IRAK3 degradation. We will cover modern techniques for targeted protein degradation and provide validated, step-by-step methodologies to accurately measure the resulting changes in cytokine profiles, enabling a thorough characterization of this important immunomodulatory target.

The IRAK3 Signaling Pathway

IRAK3's inhibitory function is central to its role. Upon TLR/IL-1R activation, the MyD88 adapter protein recruits IRAK4 and IRAK1, forming a "Myddosome" complex. This complex typically leads to the activation of TRAF6 and downstream signaling cascades. IRAK3, when present, integrates into this complex and locks it in an inactive state, preventing IRAK1/4 from activating TRAF6.[3] Degrading IRAK3 removes this inhibitory block, allowing the signaling cascade to proceed and leading to robust cytokine production.

Caption: IRAK3's role as a negative regulator in TLR/IL-1R signaling.

Methodologies for IRAK3 Degradation

To study the downstream effects on cytokine production, IRAK3 must first be efficiently removed from the cellular system. The choice of method depends on the desired specificity, duration of effect, and experimental model.

Genetic Knockdown/Knockout

-

siRNA (Small interfering RNA): Provides transient knockdown of IRAK3 expression by targeting its mRNA for degradation. This method is cost-effective and useful for short-term experiments. It is crucial to use a non-targeting siRNA as a negative control to account for off-target effects.[5]

-

CRISPR/Cas9: Enables complete and permanent knockout of the IRAK3 gene. This is the gold standard for validating the on-target effects of a pharmacological agent and for creating stable cell lines devoid of IRAK3 expression.[6][8]

Pharmacological Degradation: PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein (IRAK3), a linker, and a ligand for an E3 ubiquitin ligase (e.g., Cereblon).[9] This brings the E3 ligase into proximity with IRAK3, leading to its ubiquitination and subsequent degradation by the proteasome. PROTACs offer a powerful chemical biology tool for acute, reversible, and highly specific protein degradation.[10][11]

| Method | Type | Duration | Key Control | Pros | Cons |

| siRNA | Transient Knockdown | 48-96 hours | Non-targeting siRNA | Rapid, cost-effective | Incomplete knockdown, potential off-target effects |

| CRISPR/Cas9 | Permanent Knockout | Permanent | Isogenic wild-type cells | Complete protein loss, high specificity | Time-consuming to generate cell lines |

| PROTAC | Acute Degradation | Hours to days (reversible) | Vehicle (DMSO), inactive epimer | Rapid onset, dose-dependent, mimics drug action | Requires specific molecule, potential off-target ubiquitination |

Experimental Workflow: From Degradation to Analysis

A well-designed experiment is crucial for obtaining reliable and interpretable data. This involves careful planning of controls, time points, and the selection of an appropriate cytokine measurement platform.

Caption: General experimental workflow for cytokine profiling post-IRAK3 degradation.

Protocols for Cytokine Profile Measurement

The choice of assay depends on the research question. For a broad, exploratory analysis, a multiplex assay is ideal. For validating specific changes or measuring a single analyte with high precision, ELISA is the preferred method. To determine the cellular source of cytokines, intracellular flow cytometry is required.

Protocol: Multiplex Immunoassay (Luminex®/MILLIPLEX®)

This protocol allows for the simultaneous quantification of dozens of cytokines from a small volume of cell culture supernatant, providing a comprehensive profile of the secretome.[12][13]

Principle: Analyte-specific antibodies are coupled to fluorescently-coded magnetic beads. Cytokines in the sample are captured by the beads, followed by the addition of a biotinylated detection antibody and a streptavidin-phycoerythrin (SAPE) reporter. A specialized flow cytometer identifies the beads by their color code and quantifies the SAPE signal, which is proportional to the amount of cytokine bound.[14]

Materials:

-

MILLIPLEX® Map Kit (or similar Luminex®-based assay kit)

-

Cell culture supernatants from control and IRAK3-depleted cells

-

96-well filter-bottom microplate

-

Plate shaker (800 rpm, 0.12" orbit)[14]

-

Hand-held magnetic plate separator

-

Luminex® 100/200™ or equivalent instrument

Procedure:

-

Reagent Preparation: Prepare all standards, controls, and wash buffers according to the kit manufacturer's protocol.

-

Sample Addition: Add 50 µL of assay buffer to each well. Add 50 µL of each standard, control, or experimental sample to the appropriate wells.

-

Bead Addition: Vortex the bead solution and add 50 µL of the diluted microparticle cocktail to each well.

-

First Incubation: Seal the plate and incubate for 2 hours at room temperature on a plate shaker (800 rpm).

-

Washing: Place the plate on the magnetic separator. Wait 1 minute, then decant the liquid. Wash the beads by adding 100 µL of wash buffer, shaking for 30 seconds, and decanting. Repeat the wash step for a total of 3 washes.

-

Detection Antibody Addition: Add 50 µL of the diluted biotin-antibody cocktail to each well.

-

Second Incubation: Seal the plate and incubate for 1 hour at room temperature on the plate shaker.

-

Washing: Repeat the wash steps as described in step 5.

-

Streptavidin-PE Addition: Add 50 µL of diluted Streptavidin-PE to each well.

-

Third Incubation: Seal the plate and incubate for 30 minutes at room temperature on the plate shaker.

-

Final Wash: Repeat the wash steps as described in step 5.

-

Data Acquisition: Resuspend the beads in 100 µL of wash buffer. Incubate for 2 minutes on the shaker. Read the plate on a Luminex® instrument within 90 minutes.

Protocol: Sandwich ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying a single cytokine with high sensitivity and specificity.[15][16]

Principle: A capture antibody specific to the cytokine of interest is coated onto a 96-well plate. The sample is added, and the cytokine is captured. A biotinylated detection antibody is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Finally, a chromogenic substrate (e.g., TMB) is added, which is converted by HRP into a colored product. The color intensity is proportional to the cytokine concentration.[17]

Materials:

-

ELISA plate (e.g., Nunc Maxisorp)

-

Capture and biotinylated detection antibodies for the cytokine of interest (e.g., TNF-α, IL-6)

-

Recombinant cytokine standard

-

Streptavidin-HRP

-

TMB substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (PBS with 0.05% Tween-20)

-

Assay diluent (PBS with 1% BSA)

-

Plate reader (450 nm wavelength)

-

Plate Coating: Dilute the capture antibody in binding solution (e.g., PBS) to 1-4 µg/mL. Add 100 µL to each well. Seal the plate and incubate overnight at 4°C.

-

Blocking: Wash the plate 3 times with wash buffer. Add 200 µL of assay diluent to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

-

Sample/Standard Incubation: Wash the plate 3 times. Prepare a serial dilution of the recombinant cytokine standard. Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate 3 times. Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate 3 times. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 20-30 minutes at room temperature, protected from light.

-

Develop and Read: Wash the plate 5 times. Add 100 µL of TMB substrate to each well. Incubate until sufficient color develops (5-20 minutes). Stop the reaction by adding 50 µL of stop solution. Read the absorbance at 450 nm within 30 minutes.

Protocol: Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS is a powerful technique that identifies the frequency of cytokine-producing cells and can phenotype them simultaneously using cell surface markers.[19][20]

Principle: Cells are stimulated in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin), which causes cytokines to accumulate inside the cell. The cells are then stained for surface markers, followed by fixation and permeabilization to allow fluorescently-labeled anti-cytokine antibodies to enter the cell and bind to their targets.[21]

Materials:

-

Control and IRAK3-depleted cells

-

Protein transport inhibitor (Brefeldin A or Monensin)

-

Fluorochrome-conjugated antibodies for surface markers (e.g., CD14, CD11b)

-

Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., TNF-α, IL-12)

-

Fixation/Permeabilization Buffer Set (e.g., Cytofix/Cytoperm™)

-

FACS tubes

-

Flow cytometer

-

Cell Stimulation: In a 96-well U-bottom plate, stimulate 1-2 x 10⁶ cells with a TLR ligand (e.g., LPS) for 4-6 hours. For the final 4 hours, add a protein transport inhibitor. Crucial Step: This traps newly synthesized cytokines inside the cell.

-

Surface Staining: Transfer cells to FACS tubes. Wash with FACS buffer (PBS + 2% FBS). Add the cocktail of surface-marker antibodies and incubate for 20-30 minutes at 4°C in the dark.

-

Fixation: Wash the cells. Resuspend the cell pellet in 100 µL of fixation buffer. Incubate for 20 minutes at room temperature.

-

Permeabilization: Wash the cells twice with permeabilization buffer.

-

Intracellular Staining: Resuspend the fixed and permeabilized cells in 50 µL of permeabilization buffer containing the intracellular cytokine antibody cocktail. Incubate for 30 minutes at room temperature in the dark.

-

Final Wash: Wash the cells twice with permeabilization buffer.

-

Data Acquisition: Resuspend the cells in FACS buffer. Acquire data on a flow cytometer. Remember to include fluorescence-minus-one (FMO) controls for proper gating.

Data Analysis and Expected Outcomes

-

Validation of Degradation: Before analyzing cytokines, confirm IRAK3 degradation via Western Blot. A significant reduction in the IRAK3 protein band should be observed in the treated group compared to the vehicle or non-targeting control.

-

Cytokine Profile Analysis:

-

ELISA/Multiplex: Generate a standard curve from the recombinant cytokine standards. Use this curve to calculate the absolute concentration (pg/mL) of each cytokine in your experimental samples.

-

Flow Cytometry: Gate on your cell population of interest (e.g., CD14+ monocytes). Analyze the percentage of cells positive for the cytokine(s) of interest and the mean fluorescence intensity (MFI), which correlates with the amount of cytokine per cell.

-

-

Expected Results: Since IRAK3 is a negative regulator, its degradation is expected to enhance the production of pro-inflammatory cytokines upon TLR stimulation.[5][6] Therefore, in IRAK3-depleted cells, you should observe a significant increase in the levels of cytokines like TNF-α, IL-6, IL-12, and CXCL10 compared to control cells.[6][7] The magnitude of this increase will depend on the cell type, the stimulus used, and the efficiency of IRAK3 degradation.

References

-

Ma'ayan Lab. IRAK3 Gene. Computational Systems Biology. [Link]

-

Nguyen TH, Turek I, Meehan-Andrews T, et al. (2020). Analysis of interleukin-1 receptor associated kinase-3 (IRAK3) function in modulating expression of inflammatory markers in cell culture models. PLOS ONE. [Link]

-

GeneCards. (2024). IRAK3 Gene - Interleukin 1 Receptor Associated Kinase 3. The Human Gene Database. [Link]

-

Irving H, Zacharias A, Turek I, et al. (2019). IRAK3 modulates downstream innate immune signalling through its guanylate cyclase activity. PubMed. [Link]

-

Filippakopoulos P, Allerston CK, Deacon K, et al. (2020). Dimeric Structure of the Pseudokinase IRAK3 Suggests an Allosteric Mechanism for Negative Regulation. Structure. [Link]

-

AstraZeneca. IRAK3 PROTAC. Open Innovation. [Link]

-

Kim D, et al. (2021). Targeted degradation of IRAK-M protein: emerging strategies for cancer immunotherapy overcoming innate-driven immunosuppression. Journal for ImmunoTherapy of Cancer. [Link]

-

Degorce SL, et al. (2020). Discovery of Proteolysis-Targeting Chimera Molecules that Selectively Degrade the IRAK3 Pseudokinase. Journal of Medicinal Chemistry. [Link]

-

Am Ende CW, et al. (2022). Targeting IRAK3 for Degradation to Enhance IL-12 Pro-inflammatory Cytokine Production. ChemRxiv. [Link]

-

Lopa R, et al. (2023). IRAK3 is upregulated in rheumatoid arthritis synovium and delays the onset of experimental arthritis. Frontiers in Immunology. [Link]

-

Spengler ML, et al. (2014). Detection and Quantification of Cytokines and Other Biomarkers. Methods in Molecular Biology. [Link]

-

Hsieh Y, et al. (2023). IL-1 receptor–associated kinase-3 acts as an immune checkpoint in myeloid cells to limit cancer immunotherapy. Journal of Clinical Investigation. [Link]

-

Patsnap Synapse. (2024). What are IRAK3 inhibitors and how do they work?. Patsnap. [Link]

-

Biocompare. (2021). Methods for Detecting and Analyzing Cytokines. Biocompare. [Link]

-

Yin Y, Mitson-Salazar A, Prussin C. (2015). Detection of Intracellular Cytokines by Flow Cytometry. Current Protocols in Immunology. [Link]

-

Biomatik. (2024). The Ultimate Guide To Using Elisa Kits For Cytokine Detection. Biomatik. [Link]

- EMD Millipore. PRINCIPLE OF THE LUMINEX MULTIPLEX BEAD IMMUNOASSAY METHOD. MilliporeSigma. [https://www.millipore.com/web/webcou-prod.nsf/docs/COA-HADK2-1304029/ FILE/COA-HADK2-1304029.pdf)

-

University of Iowa. Intracellular Cytokine Staining: Number 1 | Flow Cytometry. Carver College of Medicine. [Link]

-

Wang B, et al. (2020). Thoroughly Remold the Localization and Signaling Pathway of TLR22. Journal of Immunology. [Link]

-

Charles River Laboratories. (2019). Immunology for Non-Immunologists: Cytokine Measurement. Charles River. [Link]

-

University of Pennsylvania. Intracellular Cytokine Staining Protocol. Perelman School of Medicine. [Link]

-

R&D Systems. (2013). Profiling Changes in Receptor Tyrosine Kinase Phosphorylation using Antibody Arrays. YouTube. [Link]

-

BioAgilytix. The Importance of Cytokine Detection and Analysis. BioAgilytix. [Link]

-

Flannery S, Bowie AG. (2010). The story of TRAF6: regulation of innate immune signaling. Biochemical Society Transactions. [Link]

-

Bio-Techne. Luminex Assay User Guide. Bio-Techne. [Link]

-

Bowdish Lab. CYTOKINE ELISA. McMaster University. [Link]

-

ResearchGate. (2020). Discovery of PROTAC molecules that selectively degrade the IRAK3 pseudokinase. ResearchGate. [Link]

-

Bio-Techne. Proteome Profiler™ Antibody Arrays. Bio-Techne. [Link]

-

Creative Diagnostics. Cytokine Profiling. Creative Diagnostics. [Link]

-

Akira S. (2003). Toll-like Receptor Signaling. Journal of Biological Chemistry. [Link]

-

R&D Systems. Proteome Profiler™ Antibody Arrays. Bio-Techne. [Link]

Sources